Einecs 280-045-2

Description

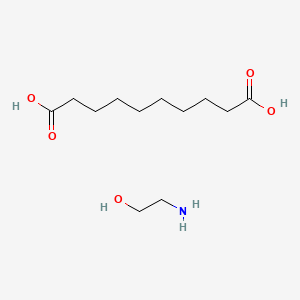

Structure

3D Structure of Parent

Properties

CAS No. |

82801-62-5 |

|---|---|

Molecular Formula |

C12H25NO5 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

2-aminoethanol;decanedioic acid |

InChI |

InChI=1S/C10H18O4.C2H7NO/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h1-8H2,(H,11,12)(H,13,14);4H,1-3H2 |

InChI Key |

ZMKRMBQUHAYUCL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)O.C(CO)N |

Related CAS |

208852-58-8 |

Origin of Product |

United States |

Fundamental Chemical Systematics of Sebacic Acid, Compound with 2 Aminoethanol

Theoretical Frameworks for Acid-Base Adduct Formation

The creation of an adduct from sebacic acid and 2-aminoethanol is underpinned by established theoretical chemical frameworks. This involves the transfer of a proton from the acidic carboxyl groups of sebacic acid to the basic amino group of 2-aminoethanol, resulting in an organic salt.

The reaction between a carboxylic acid and an amine is fundamentally an acid-base reaction characterized by the transfer of a proton (H⁺). This process is known to be one of the fastest reactions in chemistry. stackexchange.com The amine function of 2-aminoethanol acts as a Brønsted-Lowry base, accepting a proton from the carboxylic acid groups of sebacic acid, which act as a Brønsted-Lowry acid.

This proton transfer leads to the formation of a carboxylate anion (R-COO⁻) and an alkylammonium cation (R'-NH₃⁺), which are held together by electrostatic attraction, forming an ionic salt bridge. rsc.org In the case of sebacic acid, a dicarboxylic acid, and 2-aminoethanol, this interaction can be represented as:

HOOC-(CH₂)₈-COOH + H₂N-CH₂CH₂-OH ⇌ ⁻OOC-(CH₂)₈-COOH₂⁺N-CH₂CH₂-OH

At ambient temperatures, this acid-base reaction to form a salt is highly favored over the alternative condensation reaction to form an amide. stackexchange.comlibretexts.org The formation of an amide bond requires significantly more energy, typically by heating the ammonium (B1175870) carboxylate salt above 100°C to eliminate a molecule of water. libretexts.org

Computational chemistry provides powerful tools for understanding the ionic interactions within the sebacic acid-2-aminoethanol adduct at a molecular level. In silico methods, such as Density Functional Theory (DFT) and ab initio Molecular Dynamics (AIMD), are employed to model these complex systems. nih.gov

These computational studies can elucidate several key aspects of the adduct:

Proton Location: Modeling can confirm the location of the transferred proton and the nature of the resulting ionic bond. Studies on similar systems have provided evidence for single proton transfer from a carboxyl group to an amino group, resulting in the formation of a distinct carboxylate/ammonium salt bridge. rsc.org

Bond Dynamics: AIMD calculations can reveal the dynamic nature of the ionic and hydrogen bonds within the adduct, which influences its spectroscopic properties. nih.gov These models have been shown to reproduce experimental spectral features with remarkable accuracy, offering deep microscopic insights. nih.gov

Interaction Energies: The strength of the ionic and hydrogen bonding interactions between the sebacic acid and 2-aminoethanol moieties can be quantified, providing data on the stability of the adduct.

These computational approaches are crucial for interpreting experimental data and providing a detailed picture of the molecular structure and dynamics that are otherwise challenging to observe directly.

The formation of the adduct between sebacic acid and 2-aminoethanol can be confirmed and characterized using various spectroscopic techniques. Each method provides unique information about the structure and bonding within the compound. ontosight.ai

Table 1: Spectroscopic Techniques for Characterization

| Spectroscopic Method | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the functional groups present and to confirm the proton transfer. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic N-H stretching vibrations of the ammonium group, along with shifts in the carbonyl (C=O) stretching frequency of the carboxylate group, serve as key indicators of salt formation. The dynamic nature of the proton bond can lead to broad bands in the vibrational spectrum. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can confirm the structure of the adduct. Chemical shift changes, particularly for the protons and carbons near the carboxylic acid and amine groups, provide evidence of the new ionic environment resulting from proton transfer. researchgate.net |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight of the adduct and can help confirm the composition of the salt. ontosight.ai |

These analytical methods are essential for the characterization of the sebacic acid-2-aminoethanol compound, confirming its formation and providing insight into its intermolecular associations. ontosight.ai

Reaction Mechanisms in Adduct Synthesis

The synthesis of the sebacic acid and 2-aminoethanol adduct is typically achieved through a direct acid-base reaction. ontosight.ai The mechanism is generally a straightforward proton transfer, but the properties of the resulting product can be finely tuned through careful control of the reaction conditions.

Stoichiometry plays a critical role in determining the final structure and properties of the adduct. Since sebacic acid is a dicarboxylic acid, it has two acidic protons that can react. This allows for the formation of different stoichiometric salts with 2-aminoethanol.

The molar ratio of sebacic acid to 2-aminoethanol will dictate whether a 1:1 or 1:2 adduct is predominantly formed, or a mixture thereof.

1:1 Adduct: One mole of sebacic acid reacts with one mole of 2-aminoethanol.

1:2 Adduct: One mole of sebacic acid reacts with two moles of 2-aminoethanol, neutralizing both carboxylic acid groups.

The specific molar ratio used during synthesis can significantly influence the physical properties of the final product, such as its melting point, solubility, and stability. ontosight.ai For instance, in the synthesis of related materials like diamides from dicarboxylic acids, a 1:2 acid-to-amine ratio is commonly employed to ensure full conversion. acs.org Studies on other systems, such as dicarboxylic acid-epoxy vitrimers, have also shown that varying the stoichiometric ratio is a key method for tuning the final thermomechanical properties of the material. rsc.org

Table 2: Potential Stoichiometric Adducts

| Molar Ratio (Sebacic Acid:2-Aminoethanol) | Predominant Adduct Formed | Resulting Structure |

|---|---|---|

| 1:1 | Mono-ammonium salt | Contains one carboxylate-ammonium ion pair and one free carboxylic acid group. |

Kinetic studies of the adduct formation provide insight into the reaction rates and the position of the equilibrium between the reactants and the salt. The reaction between a carboxylic acid and an amine to form a salt is typically very fast and exothermic. stackexchange.com

Kinetic investigations on the condensation reactions of ethanolamine (B43304) with various dicarboxylic acids have shown that the reaction rates are dependent on the specific acid used. researchgate.net For the sebacic acid-2-aminoethanol system, the primary equilibrium is the acid-base reaction to form the salt.

Catalytic Influences on Sebacate (B1225510) Salt Generation

The formation of the sebacate salt from sebacic acid and 2-aminoethanol is an acid-base reaction. While this can proceed without a catalyst, industrial processes often employ catalysts to enhance reaction rates and yields, particularly in the formation of related polyesteramides. The synthesis of amides from esters and amino alcohols can be facilitated by organobase catalysis. nih.gov This process is believed to involve an initial transesterification followed by an intramolecular rearrangement. nih.gov

In the broader context of sebacic acid reactions, various catalysts are employed. For instance, the synthesis of dimethyl sebacate through esterification of sebacic acid with methanol (B129727) can utilize solid acid catalysts. atamanchemicals.com In the biocatalytic production of sebacic acid itself, engineered alcohol dehydrogenases are used in cascade reactions. mdpi.com Furthermore, the synthesis of poly(ester amides) from sebacic acid and other amino alcohols has been achieved through melt polycondensation, a process that can be influenced by various catalysts to control polymer properties. researchgate.net Patents have described catalysts for esterification reactions involving metal compounds (such as titanium, aluminum, or zinc) combined with alpha-hydroxy acids or amino acids, which could be applicable to the reaction of sebacic acid with amino alcohols. google.comgoogle.com

Table 1: Potential Catalytic Approaches for Sebacate Salt/Amide Formation

| Catalyst Type | Example/Application | Potential Relevance to Sebacic Acid & 2-Aminoethanol |

| Organobase | Amidation of unactivated esters with amino alcohols nih.gov | Could catalyze the formation of the amide from sebacic acid esters and 2-aminoethanol. |

| Solid Acid | Synthesis of dimethyl sebacate atamanchemicals.com | Potentially applicable for direct amidation or esterification reactions involving sebacic acid. |

| Metal Compounds | Titanium, aluminum, zirconium-based catalysts for esterification google.comgoogle.com | May catalyze the reaction between sebacic acid and 2-aminoethanol. |

| Enzymes | Engineered alcohol dehydrogenases in sebacic acid synthesis mdpi.com | Biocatalytic routes could be developed for the specific formation of the sebacate salt. |

Structural Elucidation via Advanced Techniques

The precise molecular structure and conformation of Sebacic acid, compound with 2-aminoethanol, can be determined using a combination of advanced analytical methods. These techniques provide insights into the solid-state arrangement, solution behavior, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For Sebacic acid, compound with 2-aminoethanol, 1H and 13C NMR would confirm the presence of both the sebacic acid and 2-aminoethanol moieties.

In a related study on a poly(ester amide) synthesized from sebacic acid and 3-amino-1-propanol, the 1H NMR spectrum showed distinct peaks for the protons in the sebacate chain and the amino alcohol. mdpi.com For the sebacate unit, methylene (B1212753) protons next to the ester and amide groups, as well as those in the middle of the chain, would have characteristic chemical shifts. mdpi.com Similarly, the methylene protons of the 2-aminoethanol component would show distinct signals. rsc.org

Solid-state NMR has also been used to study sebacic acid, providing detailed information about its conformation in the crystalline state. nationalmaglab.org Such techniques could be applied to the title compound to understand its solid-state structure and compare it to its solution conformation.

Table 2: Expected 1H NMR Chemical Shift Ranges

| Protons | Expected Chemical Shift (ppm) |

| Sebacic Acid Moiety | |

| -CH 2-COOH | ~2.2-2.4 |

| -CH 2-CH2COOH | ~1.5-1.7 |

| -(CH 2)6- | ~1.2-1.4 |

| 2-Aminoethanol Moiety | |

| -NH 3+- | ~7.5-8.0 |

| -CH 2-NH3+- | ~3.1-3.3 |

| -CH 2-OH | ~3.7-3.9 |

| -OH | Variable |

Note: Expected ranges are based on typical values for similar functional groups and may vary depending on solvent and concentration.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In the spectrum of Sebacic acid, compound with 2-aminoethanol, one would expect to see the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of strong bands corresponding to the carboxylate anion (COO-). Additionally, the N-H bending vibrations of the protonated amine (NH3+) would be observable.

Studies on related poly(ester amides) derived from sebacic acid and amino alcohols show characteristic peaks for the amide and ester linkages. researchgate.net The carbonyl (C=O) stretching vibration of the ester and amide groups would appear in the region of 1630-1740 cm-1. The N-H stretching of the amide and O-H stretching of the alcohol would also be present.

Electronic transitions, typically studied using Ultraviolet-Visible (UV-Vis) spectroscopy, occur in molecules with chromophores. Since neither sebacic acid nor 2-aminoethanol contains significant chromophores that absorb in the UV-Vis range, the resulting salt is not expected to have strong electronic absorptions in this region. tandfonline.com Any observed absorption would likely be due to the carbonyl groups at very short wavelengths.

Table 3: Key Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Carboxylate (COO-) | Asymmetric Stretch | ~1550-1610 |

| Carboxylate (COO-) | Symmetric Stretch | ~1400-1440 |

| Ammonium (NH3+) | N-H Bending | ~1500-1600 |

| Alcohol (O-H) | O-H Stretch | ~3200-3600 (broad) |

| Alkane (C-H) | C-H Stretch | ~2850-2960 |

Advanced Methodologies in Sebacic Acid, Compound with 2 Aminoethanol Research

Analytical Spectroscopies for Mechanistic Studies

Spectroscopic methods are fundamental in probing the molecular structure and dynamics of chemical compounds. For Sebacic Acid, a compound with 2-Aminoethanol, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction provide invaluable insights into its solution dynamics, reaction intermediates, and solid-state structure.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of Sebacic Acid, a compound with 2-Aminoethanol, in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of ¹H and ¹³C nuclei, detailed information about the molecular framework and intermolecular interactions can be obtained.

In a typical ¹H NMR spectrum of the individual components, sebacic acid would exhibit characteristic signals for its methylene (B1212753) protons. The protons of the two carboxylic acid groups would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to their acidic nature. The ¹³C NMR spectrum of sebacic acid would show distinct peaks for the carboxyl carbon and the different methylene carbons in the aliphatic chain.

For 2-aminoethanol, the ¹H NMR spectrum would display signals corresponding to the amino and hydroxyl protons, as well as the two methylene groups. The chemical shifts of the NH₂ and OH protons are sensitive to solvent and concentration. The ¹³C NMR spectrum would show two distinct signals for the two carbon atoms.

When the salt is formed, changes in the chemical shifts are expected, particularly for the protons and carbons near the acidic and basic centers. The formation of the ammonium (B1175870) carboxylate salt would lead to a shift in the signals of the protons adjacent to the amino group in 2-aminoethanol and the carboxyl groups in sebacic acid.

Expected ¹H NMR Chemical Shifts:

| Group | Sebacic Acid (ppm) | 2-Aminoethanol (ppm) | Sebacic Acid, compound with 2-Aminoethanol (ppm) |

|---|---|---|---|

| -COOH/-COO⁻ | >10 | - | Shifted upfield |

| -CH₂- (adjacent to COOH) | ~2.2-2.4 | - | Shifted |

| -CH₂- (aliphatic chain) | ~1.2-1.6 | - | Minor shifts |

| -NH₂/-NH₃⁺ | Variable | ~2.8-3.0 | Shifted downfield |

| -CH₂- (adjacent to N) | - | ~2.7-2.9 | Shifted |

| -CH₂- (adjacent to O) | - | ~3.5-3.7 | Shifted |

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Sebacic Acid (ppm) | 2-Aminoethanol (ppm) | Sebacic Acid, compound with 2-Aminoethanol (ppm) |

|---|---|---|---|

| C=O | ~175-180 | - | Shifted |

| C (adjacent to COOH) | ~34-36 | - | Shifted |

| C (aliphatic chain) | ~25-30 | - | Minor shifts |

| C (adjacent to N) | - | ~43-45 | Shifted |

Mass Spectrometry for Reaction Intermediates

Mass spectrometry is a critical technique for identifying and characterizing reaction intermediates and confirming the molecular weight of the final compound. For Sebacic Acid, a compound with 2-Aminoethanol, which is a salt, electrospray ionization (ESI) is a suitable technique.

In positive-ion mode ESI-MS, the protonated molecule of 2-aminoethanol [M+H]⁺ would be observed, along with potential adducts. In negative-ion mode, the deprotonated molecule of sebacic acid [M-H]⁻ would be detected. The analysis of the compound itself would likely show ions corresponding to the individual components, as the salt may dissociate in the gas phase.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), can provide structural information. For instance, the fragmentation of the sebacic acid anion would likely involve losses of water and carbon dioxide. The fragmentation of the protonated 2-aminoethanol would involve the loss of water or ammonia (B1221849). Research on related poly(ester amide)s derived from dimethyl sebacate (B1225510) and 2-aminoethanol has shown that the main fragmentation pathways involve a beta-hydrogen transfer rearrangement. nih.gov

Key Mass Spectrometry Data:

| Ion | Expected m/z | Technique |

|---|---|---|

| [Sebacic Acid - H]⁻ | 201.1 | ESI-MS (Negative) |

X-ray Diffraction for Crystal Structure Determination

Chromatographic Separations for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like Sebacic Acid, a compound with 2-Aminoethanol. A reversed-phase HPLC method would be the most common approach for its analysis.

Method development would involve optimizing several parameters:

Stationary Phase: A C18 or C8 column would be a suitable choice, providing good retention for the non-polar alkyl chain of sebacic acid.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the aqueous phase would be critical in controlling the retention of both components. At a low pH, sebacic acid would be protonated and more retained, while 2-aminoethanol would be protonated and less retained. At a mid-range pH, both could be in their ionic forms.

Detection: A UV detector could be used if the components have a chromophore, though neither sebacic acid nor 2-aminoethanol has a strong UV absorbance. A more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) would be more appropriate. Alternatively, HPLC coupled with mass spectrometry (LC-MS) would provide both separation and identification.

Typical HPLC Method Parameters:

| Parameter | Setting |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Direct analysis of Sebacic Acid, a compound with 2-Aminoethanol, by GC is challenging due to the low volatility and thermal lability of the salt.

However, GC can be employed after a derivatization step to convert the non-volatile components into volatile derivatives. For sebacic acid, esterification (e.g., with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst) to form the corresponding diester is a common approach. 2-aminoethanol can be derivatized by silylation of its hydroxyl and amino groups. A study has described a GC method for the detection of sebacic acid in the air after esterification to its diethyl ether form. nih.gov

Once derivatized, the components can be separated on a suitable GC column, typically a non-polar or medium-polarity column, and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Example GC Derivatization and Analysis:

| Component | Derivatizing Agent | Resulting Derivative | GC Column |

|---|---|---|---|

| Sebacic Acid | Methanol/H⁺ | Dimethyl sebacate | DB-5 or equivalent |

Supercritical Fluid Chromatography (SFC) for Non-Polar Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide range of chemical compounds. It is particularly advantageous for the separation of thermally labile and non-volatile molecules. The principles of SFC are similar to those of high-performance liquid chromatography (HPLC); however, SFC typically utilizes carbon dioxide as the mobile phase, which is brought to a supercritical state. This supercritical fluid possesses properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations.

In the context of Sebacic acid, compound with 2-aminoethanol, which is a salt formed from a dicarboxylic acid and an amino alcohol, SFC presents a unique analytical tool. While this compound has polar characteristics due to the carboxylate and ammonium groups, its individual components have non-polar regions (the alkyl chain of sebacic acid). SFC is well-suited for the analysis of such complex molecules. For the non-polar aspects of the compound, the use of supercritical CO2 as the primary mobile phase provides a non-polar environment.

To effectively analyze a compound like Einecs 280-045-2, a polar co-solvent (modifier) such as methanol or ethanol is typically added to the supercritical CO2 mobile phase. This allows for the elution of the polar compound from the chromatographic column. The separation can be optimized by adjusting the gradient of the co-solvent, the pressure, and the temperature, which in turn affects the density and solvating power of the supercritical fluid.

For the non-polar analysis of related impurities or degradation products that might be present with Sebacic acid, compound with 2-aminoethanol, SFC is particularly useful. The non-polar nature of the supercritical CO2 mobile phase allows for excellent separation of non-polar species, often with better resolution and speed than traditional normal-phase HPLC.

| Parameter | Typical Condition for Polar Analyte in SFC |

| Mobile Phase | Supercritical CO2 with polar modifier (e.g., Methanol) |

| Stationary Phase | Polar (e.g., Diol, 2-Ethylpyridine) |

| Temperature | 35-60 °C |

| Pressure | 100-400 bar |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at an atomic and electronic level. For Sebacic acid, compound with 2-aminoethanol, these methods can elucidate its electronic structure, behavior in solution, and potential activities.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties, including geometries, vibrational frequencies, and reaction energetics.

In the study of Sebacic acid, compound with 2-aminoethanol, DFT can be employed to understand the nature of the ionic bond between the sebacic acid dicarboxylate and the protonated 2-aminoethanol. Key areas of investigation using DFT include:

Proton Transfer Energetics: DFT calculations can determine the potential energy surface for the proton transfer from the carboxylic acid groups of sebacic acid to the amino group of 2-aminoethanol. This can confirm the ionic nature of the compound in the ground state.

Vibrational Analysis: Calculation of the vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra, allowing for the identification of characteristic vibrational modes associated with the carboxylate and ammonium functional groups.

Electronic Properties: DFT can be used to calculate various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap provides an indication of the chemical reactivity and stability of the molecule.

Research on similar dicarboxylic acid-amine complexes has shown that the B3LYP functional with a 6-311+G(d,p) basis set can provide reliable results for the geometry and vibrational frequencies of such systems. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the behavior of substances in the condensed phase (liquid or solid).

For Sebacic acid, compound with 2-aminoethanol, MD simulations can be used to investigate its behavior in solution. This is particularly relevant for understanding its interactions with solvents and other molecules. Key applications of MD simulations for this compound include:

Solvation Structure: MD simulations can reveal the arrangement of solvent molecules (e.g., water) around the dicarboxylate and ammonium ions, providing insights into the hydration shell and the nature of solute-solvent interactions.

Ion Pairing and Aggregation: In solution, the ions of the compound can exist as solvent-separated ion pairs, contact ion pairs, or larger aggregates. MD simulations can quantify the extent of ion pairing and aggregation as a function of concentration and temperature.

Transport Properties: Properties such as diffusion coefficients of the individual ions can be calculated from MD trajectories, which are important for understanding mass transport phenomena.

Simulations of similar systems, such as amino acids in aqueous solutions, have provided valuable insights into the balance of interactions that govern their behavior in a condensed phase. nih.govnih.gov These studies often employ force fields like AMBER or CHARMM to describe the interatomic interactions.

| Simulation Parameter | Typical Value for Aqueous Solution |

| Force Field | AMBER, CHARMM, GROMOS |

| Water Model | TIP3P, SPC/E |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds to Microseconds |

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity or a particular property. wikipedia.org While direct biological activity data for Sebacic acid, compound with 2-aminoethanol, may not be the primary focus, QSAR methodologies can be adapted to formulate mechanistic hypotheses about its behavior based on its structural features. This is often referred to as Quantitative Structure-Property Relationship (QSPR) modeling.

For a compound like this compound, a QSPR model could be developed to predict certain physicochemical properties based on a dataset of related dicarboxylic acid salts. The process would involve:

Data Set Collection: Assembling a database of dicarboxylic acid-amine/alkanolamine salts with experimentally determined values for a specific property (e.g., solubility, melting point, or a measure of interaction with a surface).

Descriptor Calculation: For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies from DFT).

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with the experimental property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

By analyzing the descriptors that are most influential in the QSPR model, it is possible to generate hypotheses about the structural features of Sebacic acid, compound with 2-aminoethanol that are most important for a given property. For example, a QSPR model for aqueous solubility might highlight the importance of the length of the dicarboxylic acid chain and the hydrogen bonding capacity of the alkanolamine. This can provide valuable mechanistic insights without the need for extensive experimental studies.

Investigative Studies in Polymer Science Applications of Sebacic Acid, Compound with 2 Aminoethanol

Monomer Reactivity and Polymerization Kinetics

The bifunctional nature of sebacic acid (a diacid) and 2-aminoethanol (an amino-alcohol) allows for their participation as monomers in polymerization reactions, leading to the formation of poly(ester amide)s (PEAs). ontosight.aicnr.it These polymers incorporate both ester and amide linkages within their backbone, offering a combination of properties derived from both polyesters and polyamides. upc.edu

Role in Condensation Polymerization Pathways

Sebacic acid, compound with 2-aminoethanol, is a key precursor in condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water. ontosight.aidoubtnut.com The reaction between the carboxylic acid groups of sebacic acid and the amine group of 2-aminoethanol forms amide bonds, while the reaction between the carboxylic acid groups and the hydroxyl group of 2-aminoethanol forms ester bonds. ontosight.ai This dual reactivity allows for the synthesis of poly(ester amide)s. The synthesis can be carried out through various methods, including melt polymerization, which is an industrially viable approach that avoids the need for post-synthesis treatment. mdpi.com The specific pathway and resulting polymer structure are influenced by reaction conditions such as temperature, pressure, and the presence of catalysts. ontosight.ai

Influence on Chain Growth and Branching

The stoichiometry of the sebacic acid and 2-aminoethanol monomers plays a critical role in controlling the chain growth and the degree of branching in the resulting polymer. By adjusting the molar ratio of the two components, the density of amide and ester linkages along the polymer chain can be controlled. acs.org This, in turn, influences the polymer's molecular weight and its macroscopic properties. For instance, increasing the proportion of 2-aminoethanol can lead to a higher density of amide bonds, which can enhance intermolecular hydrogen bonding and affect the material's mechanical strength and thermal stability. upc.eduacs.org The potential for side reactions, which could lead to branching, is a factor that needs to be managed during polymerization to ensure the desired linear polymer structure. mdpi.com

Polymer Microstructure and Morphological Control

The arrangement of ester and amide units within the polymer chain defines its microstructure, which can be random, alternating, or block-like. This microstructure has a profound impact on the polymer's morphology and physical properties. For example, the regular arrangement of amide groups can lead to strong hydrogen bonding, resulting in semi-crystalline domains within the polymer. upc.edu This crystallinity influences properties such as melting point, glass transition temperature, and mechanical performance. acs.org Techniques like MALDI-TOF mass spectrometry have been utilized to gain detailed structural information about the sequence of ester and amide units in poly(ester amide)s synthesized from sebacic acid and 2-aminoethanol. cnr.it

Material Science Incorporations and Functionalization

The unique properties of polymers derived from sebacic acid and 2-aminoethanol make them suitable for various applications in material science, including their use in composites and for the creation of functional materials through self-assembly.

Self-Assembly and Supramolecular Architectures

The presence of hydrogen-bonding amide groups and the hydrophobic aliphatic chains of sebacic acid within the polymer structure can drive self-assembly processes, leading to the formation of ordered supramolecular architectures. researchgate.net These self-assembled structures can range from nanoparticles to films with specific morphologies. The balance between the hydrophilic and hydrophobic segments of the polymer, which can be controlled by the monomer ratio, is a key factor in determining the nature of the self-assembled structures. This capability is of interest for creating materials with tailored nanostructures and functionalities. researchgate.netresearchgate.net

Surface Modification and Adhesion Phenomena

The compound of sebacic acid and 2-aminoethanol is utilized in the surface modification of polymers to enhance adhesion. Its chemical structure, featuring a hydrophobic tail from the sebacic acid and a hydrophilic head from the ethanolamine (B43304), imparts surfactant-like properties. ontosight.ai This characteristic allows it to act as an effective adhesion promoter for coatings on various substrate surfaces. google.com

When incorporated into polymer formulations or applied as a surface treatment, the compound can improve the bond between a polymer and another material, such as a metal or another polymer. This is particularly relevant in the production of composite materials and coatings where strong interfacial adhesion is critical for performance and durability. Research has shown that polyesteramides synthesized from monomers like sebacic acid and ethanolamine can improve the mechanical and adhesion properties of the resulting polymer. researchgate.net The presence of both ester and amide linkages contributes to a combination of flexibility and strength, which can be tailored by adjusting the ratio of the constituent monomers. researchgate.net

Table 1: Research Findings on Adhesion Promotion

| Polymer System | Observation | Reference |

|---|---|---|

| Polyesteramide Hot Melt Adhesive | Replacement of ethylenediamine (B42938) with ethanolamine decreased intermolecular hydrogen bonding, leading to better low-temperature flexibility and adhesion. | researchgate.net |

| Coatings on Metal Substrates | Organic acids like sebacic acid can be adsorbed onto a metal surface, forming protective layers that improve corrosion resistance and paint adhesion. | google.com |

Degradation Pathways in Polymer Systems

Polymers synthesized using sebacic acid and 2-aminoethanol are often designed to be biodegradable, making their degradation pathways a key area of study. cnr.it The degradation of these materials can proceed through several mechanisms, including hydrolysis, photodegradation, and enzymatic degradation, primarily targeting the ester and amide linkages within the polymer chains.

Hydrolytic Stability of Ester Linkages

The ester linkages in polymers derived from sebacic acid and 2-aminoethanol are susceptible to hydrolysis, a process where water molecules break down the polymer chains. The rate of hydrolytic degradation is influenced by factors such as the polymer's crystallinity, hydrophobicity, and the surrounding pH and temperature. For instance, polyanhydrides containing sebacic acid have been observed to undergo hydrolytic degradation in physiological buffer solutions. nih.govkinampark.com The degradation process results in the release of the constituent monomers, sebacic acid and in the context of copolymers, other diacids. nih.govresearchgate.net

Studies on poly(ester amide)s have shown that their hydrolysis in a pure buffer medium can be slow. mdpi.com However, the rate can be influenced by the chemical structure. For example, increasing the length of the methylene (B1212753) groups in the dicarboxylic acid units can result in a lower density of hydrolyzable ester bonds and thus a slower biodegradation rate. mdpi.com

Table 2: Data on Hydrolytic Degradation

| Polymer Type | Condition | Observation | Reference |

|---|---|---|---|

| Poly(betulin disuccinate-co-sebacic acid) | PBS (pH 7.4) at 37 °C | Disappearance of anhydride (B1165640) bonds observed. | nih.gov |

| Poly(fumaric-co-sebacic) acid | Physiological buffer solution (pH 7.4) at 37.0 °C | A distribution of oligomer molecules was observed as hydrolysis products. | kinampark.com |

| Polyesteramides | Pure PBS buffer | Slow hydrolysis observed. | mdpi.com |

| Polyesteramides based on brassylic acid | pH 2, pH 5, seawater, deionized water (12-month study) | Significant hydrolytic degradation (at least 37% loss in Mn) under all conditions. | rsc.org |

Photodegradation Mechanisms in Polymer Matrices

Photodegradation occurs when polymers are exposed to light, particularly ultraviolet (UV) radiation, which can lead to the scission of polymer chains. canada.caresearchgate.net The susceptibility of a polymer to photodegradation depends on the presence of chromophores, which are parts of the molecule that absorb light. canada.ca In polymers containing sebacic acid and 2-aminoethanol, the ester and amide groups can act as chromophores.

The absorption of UV photons can excite these groups, leading to the formation of free radicals. canada.ca These radicals can then initiate a cascade of reactions, including chain scission and cross-linking, which ultimately alter the mechanical and physical properties of the polymer. researchgate.net The presence of impurities or additives within the polymer matrix can also influence the rate and mechanism of photodegradation. canada.ca Theoretical studies on related polymer systems suggest that reactions with oxidizing agents generated during photo-oxidation can lead to the degradation of the polymer backbone. arxiv.org

Table 3: Factors in Photodegradation

| Factor | Mechanism | Reference |

|---|---|---|

| Chromophores (e.g., carbonyl, carboxyl groups) | Absorb UV radiation, leading to electronic excitation and bond breaking to form free radicals. | canada.caresearchgate.net |

| Oxygen | Reacts with free radicals to form peroxide radicals, which can propagate degradation. | researchgate.net |

| Impurities | Can act as photosensitizers, initiating or accelerating degradation. | canada.ca |

| Ethanolamine moiety in some derivatives | Facilitates photodecomposition upon irradiation with light of appropriate wavelength. | nih.gov |

Enzymatic Degradation in Biorelevant Environments

In biological environments, polymers containing sebacic acid and 2-aminoethanol can be degraded by enzymes. mdpi.com Lipases and proteases are two classes of enzymes that are particularly effective at breaking down the ester and amide bonds, respectively, present in these polymers. mdpi.comresearchgate.net The rate and extent of enzymatic degradation are highly dependent on the specific enzyme and the polymer's chemical structure and morphology.

For example, studies on poly(ester amide)s have shown that they can be hydrolyzed by enzymes like α-chymotrypsin and lipase (B570770). mdpi.com The biodegradability was found to be influenced by the hydrophobicity of the polymer and the length of the methylene groups in the dicarboxylic acid units. mdpi.com Some poly(ester amide)s have been shown to be more readily degraded by certain enzymes than their corresponding polyesters. researchgate.net For instance, some poly(ester amide)s containing dicarboxylic acid components with shorter methylene chains were degraded more easily by Porcine pancreas lipase than the corresponding polyesters. researchgate.net

Table 4: Enzymatic Degradation Findings

| Polymer Type | Enzyme | Finding | Reference |

|---|---|---|---|

| Poly(ester amide)s | α-chymotrypsin, Lipase | Copolymers were enzymatically hydrolyzed; degradation rate affected by methylene group length in the dicarboxylic acid units. | mdpi.com |

| Poly(ester amide)s | Porcine pancreas lipase, Papain | Biodegradability depends on the molecular structure; some were degraded more readily by lipase than corresponding polyesters. | researchgate.net |

| Poly(ester amide)s containing L-phenylalanine | α-chymotrypsin, Subtilisin Carlsberg, Subtilisin BPN′ | Hydrolyzed most effectively by these proteases, reflecting substrate specificity. | researchgate.net |

| Poly(glycerol sebacate) films | Lipase | After 6 hours, a weight loss of 80 g/m² was observed for PGS films. | frontiersin.org |

Environmental and Biogeochemical Pathways of Sebacic Acid, Compound with 2 Aminoethanol

Environmental Fate and Transformation Mechanisms

The persistence and transport of Sebacic Acid, Compound with 2-aminoethanol in the environment are dictated by a combination of abiotic and biotic processes that act upon its dissociated constituents.

Once dissolved in aquatic systems, the primary abiotic process is the dissociation of the salt. Subsequent degradation would target the individual sebacic acid and 2-aminoethanol molecules.

Hydrolysis: Sebacic acid, as a saturated aliphatic dicarboxylic acid, is chemically stable and not susceptible to significant abiotic hydrolysis under typical environmental pH and temperature conditions. lookchem.comarkema.com While polymers derived from sebacic acid, such as polyesters or polyanhydrides, are designed to degrade via hydrolysis, the monomer itself is a stable end-product of such reactions. researchgate.netnih.gov

Photolysis: Direct photolysis of sebacic acid and 2-aminoethanol is not considered a primary degradation pathway. However, indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl (•OH) radicals, can contribute to their degradation in sunlit surface waters. Studies on 2-aminoethanol have shown it reacts with OH radicals in the atmosphere, a process that can also occur in the aqueous phase. researchgate.net

Table 1: Predicted Abiotic Degradation Pathways in Aquatic Environments

| Process | Component | Relevance | Mechanism |

|---|---|---|---|

| Dissociation | Sebacic Acid, Compound with 2-aminoethanol | High | Ionic bond cleavage in water to form sebacate (B1225510) and 2-aminoethanol ions. |

| Hydrolysis | Sebacic Acid | Low | The dicarboxylic acid structure is stable against hydrolysis in environmental conditions. |

| Indirect Photolysis | Sebacic Acid & 2-aminoethanol | Moderate | Reaction with photochemically produced hydroxyl radicals (•OH) in surface waters. researchgate.net |

Biotransformation by microorganisms is the principal mechanism for the degradation of both sebacic acid and 2-aminoethanol in the environment.

Sebacic acid is considered to be readily biodegradable. arkema.com Its structure as a straight-chain dicarboxylic acid makes it a viable substrate for many microorganisms. The metabolic process for its degradation typically involves β-oxidation, a common pathway for fatty acid metabolism, which sequentially shortens the carbon chain. rsc.org Research into the microbial production of sebacic acid from precursors like decanoic acid or oleic acid using yeast (Candida tropicalis) and bacteria (Pseudomonas) has demonstrated that the enzymatic machinery for processing this molecule is widespread. rsc.orgmdpi.com

2-aminoethanol is also subject to microbial degradation. Certain bacteria can utilize it as a sole source of carbon and nitrogen. The metabolic pathway often involves its conversion to acetaldehyde (B116499), which is then channeled into central metabolic pathways. scispace.com

The mobility of the compound in terrestrial and benthic environments is controlled by the sorption and desorption behavior of its dissociated components with soil and sediment particles. mdpi.com These processes are highly dependent on the physicochemical properties of the soil and the chemical form of the components, which is dictated by the system's pH.

Sebacic Acid: At typical environmental pH values (5-9), the carboxylic acid groups of sebacic acid (pKa₁ ≈ 4.5, pKa₂ ≈ 5.5) will be deprotonated, resulting in a negatively charged anion (sebacate). This anion will experience electrostatic repulsion from negatively charged soil surfaces, such as clays (B1170129) and natural organic matter, leading to low sorption and high mobility. mdpi.com In more acidic soils, a greater fraction may exist in the neutral form, allowing for increased partitioning into soil organic matter. mdpi.com

2-aminoethanol: With a pKa of approximately 9.5, 2-aminoethanol will be predominantly in its protonated, cationic form in most soils. This positively charged ion can readily adsorb to negatively charged sites on clay minerals and organic matter through cation exchange mechanisms, which would limit its mobility.

Table 2: Factors Influencing Sorption of Components in Soil and Sediment

| Factor | Effect on Sebacic Acid Sorption | Effect on 2-aminoethanol Sorption |

|---|---|---|

| Soil pH | Sorption increases as pH decreases (more neutral molecules). | Sorption is highest at pH < 9.5 (cationic form). |

| Organic Matter Content | Increased partitioning and sorption, especially at lower pH. | High capacity for cation exchange, leading to strong sorption. |

| Clay Content & Type | Low sorption due to electrostatic repulsion from negative surfaces. | High sorption due to cation exchange on negative mineral surfaces. |

Ecosystem Interactions at a Mechanistic Level

The introduction and subsequent biodegradation of Sebacic Acid, Compound with 2-aminoethanol can directly influence local biogeochemical cycles by providing a source of carbon and nitrogen.

As a readily biodegradable organic compound, it can serve as a substrate for heterotrophic microorganisms, thereby influencing nutrient cycling.

Carbon Cycling: The microbial breakdown of both sebacic acid (a C10 molecule) and 2-aminoethanol (a C2 molecule) releases carbon into the environment. This carbon is incorporated into microbial biomass and respired as CO₂, directly impacting the local carbon cycle. In nutrient-limited biomes, this influx of labile organic carbon can stimulate microbial activity, a phenomenon known as "priming," which may also affect the decomposition of more complex, native organic matter.

Nitrogen Cycling: The biotransformation of 2-aminoethanol is a direct input into the nitrogen cycle. Microbial metabolism cleaves the amino group, releasing it as ammonia (B1221849) or ammonium (B1175870) (NH₃/NH₄⁺) in a process called mineralization. This ammonium can be assimilated by plants and microbes or undergo nitrification—the microbial oxidation of ammonium to nitrite (B80452) (NO₂⁻) and then nitrate (B79036) (NO₃⁻). This conversion alters the form of available nitrogen and can influence which plant and microbial species are favored in the ecosystem.

The compound possesses a high potential for bioremediation due to the well-established microbial metabolic pathways for its components.

The microbial metabolism of sebacic acid proceeds via β-oxidation, where the molecule is activated to a coenzyme A (CoA) ester and then systematically cleaved to produce five molecules of acetyl-CoA. drugbank.com These acetyl-CoA units can then enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis. researchgate.net

The metabolism of 2-aminoethanol is initiated by an oxidoreductase enzyme, converting it to acetaldehyde. Acetaldehyde is then oxidized to acetate (B1210297), which can be activated to acetyl-CoA and also enter the TCA cycle. scispace.com

Given that both components are funneled into central metabolic pathways, the compound can be completely mineralized by diverse microbial communities. This inherent biodegradability suggests that in the event of an environmental release, natural attenuation via indigenous microorganisms would be an effective remediation process. The potential exists to enhance this process by augmenting contaminated sites with specific microbial strains known to efficiently degrade fatty acids and amino alcohols. rsc.org

Bioavailability in Environmental Compartments

The bioavailability of a chemical, or the extent to which it can be taken up by and cause an effect in an organism, is a key factor in its environmental risk assessment. For Sebacic Acid, Compound with 2-aminoethanol, bioavailability will differ between aquatic and terrestrial ecosystems.

In Aquatic Environments: In water, the dissociated sebacate and 2-aminoethanol ions are the primary forms of the compound. The bioavailability of sebacic acid is generally considered low due to its rapid biodegradation. Aquatic organisms are more likely to be exposed to 2-aminoethanol. The extent of its uptake will depend on factors such as water pH, temperature, and the specific physiology of the organism.

In Terrestrial Environments: In soil, the bioavailability of the compound's components is more complex. 2-aminoethanol can bind strongly to soil particles, particularly those with a high clay and organic matter content. This binding can reduce its immediate availability to soil organisms and plants. The bioavailability of sebacate in soil will be influenced by soil pH and microbial activity, with higher microbial populations leading to faster degradation and lower bioavailability.

| Environmental Compartment | Key Factors Influencing Bioavailability | Expected Bioavailability of Sebacic Acid | Expected Bioavailability of 2-aminoethanol |

| Water | Biodegradation rate, water chemistry | Low | Moderate, dependent on organism and conditions |

| Soil | Soil composition (clay, organic matter), pH, microbial activity | Low to Moderate | Low to Moderate, influenced by sorption |

Advanced Analytical Techniques for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of Sebacic Acid, Compound with 2-aminoethanol and its degradation products in the environment.

Trace Analysis in Water and Soil Samples

The detection of trace amounts of sebacic acid and 2-aminoethanol in complex environmental matrices like water and soil requires sophisticated analytical instrumentation.

For Water Samples: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the simultaneous determination of both components. This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the target analytes. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of 2-aminoethanol, often after a derivatization step to increase its volatility.

For Soil Samples: The analysis of soil samples typically involves an initial extraction step to isolate the target compounds from the solid matrix. This is often followed by clean-up procedures to remove interfering substances. The resulting extract can then be analyzed using HPLC-MS or GC-MS.

| Analytical Technique | Target Analyte(s) | Sample Matrix | Key Advantages |

| HPLC-MS | Sebacic Acid, 2-aminoethanol | Water, Soil Extracts | High sensitivity and selectivity, suitable for non-volatile compounds |

| GC-MS | 2-aminoethanol (often with derivatization) | Water, Soil Extracts | High resolution and specificity |

Metabolite Identification in Environmental Degradation Studies

Understanding the transformation of Sebacic Acid, Compound with 2-aminoethanol in the environment requires the identification of its degradation products, or metabolites. This is crucial for a complete assessment of its environmental impact, as some metabolites may be more persistent or toxic than the parent compound.

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are invaluable for this purpose. By precisely measuring the mass of the metabolites, researchers can deduce their elemental composition and propose potential structures. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the metabolite ions and analyzing the resulting fragmentation patterns.

Studies on the biodegradation of 2-aminoethanol have identified several potential metabolites, including ammonia and various organic acids. The microbial degradation of sebacic acid is expected to proceed through pathways common for fatty acid metabolism.

Isotopic Labeling for Tracing Environmental Pathways

Isotopic labeling is a powerful technique used to trace the movement and transformation of a compound in the environment. This involves synthesizing the compound of interest with a stable or radioactive isotope of one of its constituent elements (e.g., ¹³C or ¹⁴C for carbon, ¹⁵N for nitrogen).

By introducing the labeled compound into a controlled environmental system (e.g., a soil microcosm or an aquatic mesocosm), scientists can track the labeled atoms as they move through different environmental compartments and are incorporated into various organisms and degradation products. This provides direct evidence of the compound's fate and transport pathways.

Biomolecular Interactions and Mechanistic Biology of Sebacic Acid, Compound with 2 Aminoethanol

Interaction with Cellular Components at a Molecular Level

The cellular interactions of sebacic acid and ethanolamine (B43304) are rooted in their chemical properties and respective roles in cellular metabolism and structure.

Ethanolamine is a fundamental component of cellular membranes as the head group for phosphatidylethanolamine (B1630911) (PE), one of the most abundant phospholipids (B1166683) in biological membranes, particularly in prokaryotes. wikipedia.orgnih.gov PE plays a crucial role in maintaining membrane integrity and fluidity, and it is involved in processes such as membrane fusion and fission. The synthesis of PE occurs through the cytidine (B196190) phosphoethanolamine pathway, where ethanolamine is a direct precursor. nih.gov

Sebacic acid, as a medium-chain fatty acid, can be incorporated into cellular lipid structures. drugbank.com Fatty acids are integral to the formation of triglycerides and phospholipids that constitute cellular membranes. While direct binding of sebacic acid to membrane structures is not extensively documented, its role as a lipid component suggests its integration into the lipid bilayers of cellular and organellar membranes.

Sebacic acid's interaction with proteins is primarily observed in its metabolic pathways. As a product of fatty acid metabolism, it interacts with various enzymes. For instance, its breakdown can be impaired by deficiencies in enzymes like acyl-CoA dehydrogenase. healthmatters.io Furthermore, sebacic acid supplementation has been shown to affect the expression of key metabolic enzymes. In studies on db/db mice, it led to a decrease in the expression of gluconeogenic genes such as Pck1 and Fbp1, and an upregulation of genes involved in lipogenesis like SCD1 and PPARγ. nih.gov

Ethanolamine's interaction with proteins is central to its metabolic and signaling functions. The enzyme ethanolamine ammonia-lyase, which is dependent on vitamin B12, biodegrades ethanolamine into acetaldehyde (B116499) and ammonia (B1221849). wikipedia.org In the context of signaling, ethanolamine can influence the mTOR signaling pathway, which involves a cascade of protein kinases that regulate cell growth, proliferation, and survival. nih.gov Studies have shown that ethanolamine can enhance the expression or phosphorylation levels of proteins within this pathway. nih.gov

There is limited direct evidence of sebacic acid or ethanolamine binding to nucleotides or directly affecting the physical stability of genetic material. However, their influence on cellular processes can indirectly impact genetic material. For example, by modulating metabolic pathways and cellular signaling, they can affect the cellular environment in which DNA replication and repair occur. Royal jelly, which contains sebacic acid, is rich in nucleotides such as adenosine (B11128) triphosphate (ATP), adenosine monophosphate (AMP), and adenosine diphosphate (B83284) (ADP), highlighting a co-occurrence in a natural product rather than a direct interaction. taylorandfrancis.com

Mechanistic Studies of Biological Pathways

Both sebacic acid and ethanolamine have been shown to modulate critical biological pathways, including metabolic cycles and signal transduction mechanisms.

Sebacic acid, a dicarboxylic acid, is a natural product of the omega-oxidation of fatty acids and can be further metabolized to acetyl-CoA through beta-oxidation. chemicalbook.com It has been investigated as an alternative energy source. diabetesjournals.orgnih.gov Studies have shown that sebacic acid can significantly reduce postprandial hyperglycemia in subjects with type 2 diabetes. diabetesjournals.orgnih.gov This effect is associated with a reduction in the rate of glucose appearance, likely due to decreased hepatic glucose output and increased peripheral glucose disposal. diabetesjournals.orgnih.gov In animal models, chronic ingestion of sebacic acid improved fasting plasma glucose and glucose tolerance, with transcriptomic analysis revealing a decrease in the expression of key gluconeogenic enzymes. nih.gov

Ethanolamine is deeply involved in lipid metabolism as a precursor for the synthesis of phosphatidylethanolamine. nih.gov This pathway is crucial for the renewal and proliferation of intestinal cells. nih.govresearchgate.net The utilization of ethanolamine can also impact the biosynthesis of short-chain fatty acids. nih.gov Furthermore, in certain bacteria, ethanolamine can be catabolized as a primary source of carbon and nitrogen. nih.gov

Table 1: Effects of Sebacic Acid on Metabolic Parameters

| Parameter | Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Postprandial Glycemia | Humans with Type 2 Diabetes | Decreased | diabetesjournals.orgnih.gov |

| Glucose Rate of Appearance | Humans with Type 2 Diabetes | Reduced | diabetesjournals.orgnih.gov |

| Insulin-dependent Glucose Uptake | L6 Muscle Cells | Increased | diabetesjournals.org |

| GLUT4 Expression | L6 Muscle Cells | Increased | diabetesjournals.org |

| Fasting Plasma Glucose | db/db mice | Improved | nih.gov |

| Gluconeogenic Gene Expression (Pck1, Fbp1) | db/db mice (liver) | Decreased | nih.gov |

Sebacic acid has been demonstrated to modulate inflammatory signaling pathways. In differentiated human THP-1 macrophage-like cells, sebacic acid was found to decrease the lipopolysaccharide (LPS)-induced mRNA expression of interleukin-6 (IL-6). nih.gov This anti-inflammatory effect was associated with the suppression of the phosphorylation of signal transducers and activators of transcription 1 (STAT1) and STAT3. nih.gov It also suppressed the LPS-induced nuclear translocation of interferon regulatory factor 3 (IRF3). nih.gov

Ethanolamine also possesses significant signaling activity. It can modulate inflammatory responses and intestinal physiology. plos.orgnih.gov In intestinal epithelial cells, ethanolamine promotes proliferation by affecting the mTOR signaling pathway and mitochondrial function. nih.gov The addition of ethanolamine to cell cultures enhanced the expression and phosphorylation of proteins in the mTOR pathway. nih.gov In the context of bacterial pathogenesis, some pathogens exploit ethanolamine signaling to recognize and adapt to the host environment, activating virulence gene expression. plos.orgnih.govscienceopen.com

Table 2: Influence of Sebacic Acid and Ethanolamine on Signaling Pathways

| Compound | Pathway | Cell Type/Organism | Effect | Reference |

|---|---|---|---|---|

| Sebacic Acid | STAT1/STAT3 Signaling | Human THP-1 macrophage-like cells | Suppressed phosphorylation | nih.gov |

| Sebacic Acid | IRF3 Signaling | Human THP-1 macrophage-like cells | Suppressed nuclear translocation | nih.gov |

| Ethanolamine | mTOR Signaling | Intestinal epithelial cells | Enhanced protein expression and phosphorylation | nih.gov |

| Ethanolamine | Virulence Gene Expression | Salmonella enterica | Activation | plos.orgnih.gov |

Cellular Uptake and Intracellular Distribution Kinetics

The cellular uptake of the sebacic acid and 2-aminoethanol compound is governed by the distinct transport mechanisms for each component. As a dicarboxylic acid, sebacic acid's entry into cells is mediated by specific transporters. In various organisms, from bacteria to yeast, carrier-mediated transport systems are responsible for the uptake of dicarboxylic acids like succinate, fumarate, and malate. nih.govpnas.orgoup.com These transport systems can be energy-dependent active processes, ensuring the accumulation of the acid inside the cell against a concentration gradient. nih.govnih.gov In yeasts, both passive diffusion of the undissociated acid and secondary active transport of the anionic form via proton symporters have been described as key mechanisms for carboxylic acid uptake. oup.com

The 2-aminoethanol component can enter cells through diffusion or via specific carrier-mediated transport proteins, such as the permease-like protein EutH. researchgate.netnih.gov Once inside the cell, 2-aminoethanol is integrated into metabolic pathways, primarily for the synthesis of phosphatidylethanolamine, a crucial component of cell membranes. nih.gov

Studies on the metabolic disposition of sebacic acid in rats after intravenous administration show a plasma half-life of approximately 38.71 minutes. nih.gov The disposition is generally complete within four hours, with about 35% excreted unchanged in urine and 25% eliminated as CO2, indicating its entry into catabolic pathways. nih.gov The distribution kinetics vary across tissues, with the longest half-life observed in adipose tissue and the liver, which are primary sites for metabolic transformation. nih.gov

Table 1: Tissue Distribution and Half-Life of Sebacic Acid in Rats

| Tissue | Half-Life (minutes) | Key Role |

|---|---|---|

| Adipose Tissue | 135 | Transformation/Storage |

| Liver | 74 | Transformation/Metabolism |

| Plasma | 38.71 | Transport |

| Other Organs | Similar to Plasma | General Distribution |

Data derived from tracer studies in rats following intravenous administration. nih.gov

Theoretical and Experimental Approaches in Systems Biology

Systems biology provides a framework for understanding the complex interactions of the sebacic acid and 2-aminoethanol compound within a biological system. By integrating experimental data with computational modeling, it is possible to elucidate the compound's broader impact on cellular networks.

Omics Technologies for Pathway Elucidation

Omics technologies, such as genomics, transcriptomics, and proteomics, are essential for identifying the full spectrum of cellular pathways affected by the compound's components. For the 2-aminoethanol portion, these technologies are critical for studying the ethanolamine utilization (eut) pathway. The eut operon, which contains genes encoding the enzymes and structural proteins for ethanolamine catabolism, has been extensively studied in bacteria. nih.gov

Transcriptomic analysis (e.g., RNA-seq) can quantify the expression levels of eut genes in response to the presence of 2-aminoethanol, revealing regulatory mechanisms. Proteomics can identify and quantify the proteins translated from these genes, confirming the activation of the metabolic pathway that converts 2-aminoethanol into acetyl-CoA and ammonia. nih.gov This allows it to serve as a source of carbon and nitrogen. researchgate.net Similarly, metabolomics can be used to track the downstream products of both sebacic acid (e.g., TCA cycle intermediates) and 2-aminoethanol metabolism.

Table 2: Key Genes in the Bacterial Ethanolamine Utilization (eut) Pathway

| Gene | Protein Function | Role in Pathway |

|---|---|---|

| eutB, eutC | Ethanolamine ammonia lyase | Breaks down ethanolamine into acetaldehyde and ammonia. nih.gov |

| eutE | Acetaldehyde dehydrogenase | Converts acetaldehyde to acetyl-CoA. nih.gov |

| eutD | Phosphotransacetylase | Converts acetyl-CoA into acetyl-phosphate. nih.gov |

| eutG | Alcohol dehydrogenase | Can convert acetaldehyde to alcohol. nih.gov |

| eutT | Cobalamin adenosyltransferase | Produces the AdoCbl cofactor required by EutBC. nih.gov |

| eutH | Permease-like protein | Facilitates transport of ethanolamine into the cell. nih.gov |

This table represents a subset of genes typically found in the eut operon, which can be investigated using omics technologies. nih.gov

Computational Modeling of Biochemical Networks

Computational modeling is a cornerstone of systems biology, allowing for the simulation and analysis of complex biochemical networks. nih.gov Software packages like COPASI (Complex Pathway Simulator) enable researchers to build models based on systems of ordinary differential equations that describe metabolic reactions and fluxes. nih.govmanchester.ac.ukresearchgate.net

In Vitro and Ex Vivo Models for Mechanistic Investigation

To investigate the specific mechanisms of action, various in vitro (cell-based) and ex vivo (tissue-based) models are employed. These models provide controlled environments to study processes like intestinal absorption, cellular transport, and tissue-specific responses. mdpi.commdpi.com

In Vitro Models: Human-derived cell lines are commonly used to study intestinal transport and permeability. mdpi.com For instance, Caco-2 cells, which differentiate into a polarized monolayer of enterocytes, are a standard model for assessing the absorption of compounds across the intestinal epithelium. nih.govnih.gov These models can be used to measure transport rates and determine whether uptake is passive or active.

Ex Vivo Models: The Ussing chamber is a primary ex vivo technique for studying the transport of ions, nutrients, and other compounds across intact epithelial tissues. mdpi.com A section of animal intestine can be mounted in the chamber, allowing researchers to measure the movement of the sebacic acid and 2-aminoethanol components across the tissue under physiological conditions. This provides valuable data on absorption kinetics and the influence of the tissue environment, bridging the gap between cell culture studies and whole-organism responses. mdpi.com

These models are indispensable for mechanistic studies, allowing for detailed investigation of transport phenomena and cellular responses in a reproducible and controlled manner. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.